1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazine
Description
Development Timeline of Piperazine Sulfonyl Compounds
Piperazine sulfonyl compounds emerged as a pharmacologically relevant scaffold in the late 20th century, driven by their modular synthesis and adaptability to diverse biological targets. Early work focused on optimizing the piperazine core for central nervous system (CNS) agents, leveraging its conformational flexibility and hydrogen-bonding capabilities. The introduction of sulfonyl groups marked a pivotal shift, as seen in the 1996 synthesis of antiviral agents via Mannich reactions to assemble piperazine rings. By the 2010s, sulfonyl piperazines gained traction in antibiotic research, exemplified by the discovery of AZ1, a prototype LpxH inhibitor active against Escherichia coli. This timeline reflects a broader trend: the repurposing of piperazine sulfonyl cores from CNS applications to antimicrobial and antiviral therapies, driven by their ability to interact with metalloenzyme active sites.
Emergence of Trifluoromethyl-Substituted Benzenesulfonyl Piperazines
The incorporation of trifluoromethyl groups into benzenesulfonyl piperazines arose from the need to enhance metabolic stability and target binding. The trifluoromethyl group’s electron-withdrawing properties and hydrophobic character proved critical for optimizing interactions with hydrophobic enzyme pockets. For instance, in LpxH inhibitors, the meta-trifluoromethylphenyl moiety of AZ1 was shown to occupy a buried acyl chain-binding chamber in Klebsiella pneumoniae LpxH, with the trifluoromethyl group forming van der Waals contacts with hydrophobic residues. Subsequent derivatives, such as JH-LPH-33, replaced the meta-trifluoromethyl group with chloro substituents to better fit the enzyme’s active site, achieving submicromolar inhibitory potency.
Table 1: Impact of Aromatic Substituents on LpxH Inhibition
| Compound | Substituent (Position) | % Inhibition (10 µM) |
|---|---|---|
| AZ1 | CF~3~ (m) | 48% |
| JH-LPH-33 | Cl (m) | 79% |
| JH-LPH-28 | CF~3~, Cl (m, m) | 59% |
This table highlights the preference for chloro over trifluoromethyl groups in later-generation inhibitors, underscoring the delicate balance between steric bulk and enzymatic compatibility.
Evolution of Research Interest in the Target Compound
Interest in 1-[2-chloro-5-(trifluoromethyl)benzenesulfonyl]piperazine intensified following structural studies of LpxH-inhibitor complexes. The 2020 crystal structure of K. pneumoniae LpxH bound to JH-LPH-33 revealed that the 2-chloro-5-(trifluoromethyl)benzenesulfonyl group adopts a kinked conformation, enabling simultaneous interactions with the hydrophobic acyl chain chamber and polar active-site residues. This dual binding mode spurred efforts to exploit untapped regions of LpxH, such as the di-manganese cluster near the active site, through structural modifications like acyl chain extensions. Parallel work in HIV protease inhibition demonstrated that analogous sulfonyl piperazines could displace water molecules critical for enzymatic function, further validating the scaffold’s versatility.
Contextual Positioning within Benzenesulfonamide Research Domain
The target compound occupies a niche within benzenesulfonamide research, distinguished by its dual halogenated substituents. Traditional benzenesulfonamides, such as sulfa drugs, rely on hydrogen bonding via the sulfonamide group for antibacterial activity. In contrast, 1-[2-chloro-5-(trifluoromethyl)benzenesulfonyl]piperazine exemplifies a modern paradigm where halogen atoms enhance target affinity through hydrophobic and halogen-bonding interactions. For example, the chloro group at the ortho position fills a subpocket in LpxH’s acyl chain chamber, while the trifluoromethyl group stabilizes the piperazine ring’s orientation. This design principle aligns with broader trends in fragment-based drug discovery, where strategic halogenation improves ligand efficiency and selectivity.
Properties
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]sulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2O2S/c12-9-2-1-8(11(13,14)15)7-10(9)20(18,19)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLUVSVPHPSYCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazine typically involves the reaction of 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride with piperazine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to enhance yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzenesulfonyl group can be substituted by nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative .
Scientific Research Applications
Medicinal Chemistry
1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazine has been investigated for its role in the synthesis of various biologically active compounds. The incorporation of the piperazine ring is notable for enhancing pharmacological properties, such as increased solubility and bioavailability.
Case Study: Synthesis of Piperazine Derivatives
Research has demonstrated that derivatives of piperazine can exhibit significant cytotoxic activity against cancer cell lines. For instance, a study synthesized several piperazinone derivatives, including those incorporating sulfonyl groups similar to 1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazine, and evaluated their effects on colon (HT-29) and lung (A549) cancer cells. The results indicated promising cytotoxicity profiles, suggesting potential for further development as anticancer agents .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Research indicates that piperazine-based compounds can exhibit activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazine | E. coli | 12 µg/mL |
| 1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazine | S. aureus | 10 µg/mL |
These findings highlight the potential of this compound as a lead structure for developing new antimicrobial agents .
Inhibitory Effects on Enzymes
The compound's sulfonyl group may play a crucial role in inhibiting specific enzymes involved in disease processes. For example, studies have shown that similar compounds can inhibit farnesyltransferase, an enzyme implicated in cancer cell proliferation.
Case Study: Farnesyltransferase Inhibition
In a study evaluating piperazine derivatives, including those with sulfonyl modifications, it was found that these compounds could effectively inhibit farnesyltransferase activity in vitro. This inhibition was associated with reduced proliferation of cancer cell lines, suggesting a mechanism through which these compounds exert their cytotoxic effects .
Mechanism of Action
The mechanism of action of 1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Positional Isomers
- 1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]piperazine (CAS RN: 97630-13-2): Differs in the substitution pattern (4-Cl and 3-CF₃ vs. 2-Cl and 5-CF₃). This positional isomer may exhibit altered electronic properties and receptor binding due to steric and electronic effects of substituent placement .
Phenylpiperazines
- 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) : Lacks the sulfonyl group but shares the -CF₃ substituent. TFMPP is a well-studied 5-HT1B/1C receptor agonist with psychostimulant effects .
- 1-(3-Chlorophenyl)piperazine (mCPP) : Substitutes -Cl for -CF₃; acts as a mixed 5-HT1B/2C agonist and is used in neuropharmacology studies .
Sulfonylpiperazine Derivatives
- JH-LPH-07 (22a) : Features a 3-bromophenylsulfonyl group and a trifluoromethylacetamide moiety. Demonstrated potent LpxH inhibition, highlighting the importance of sulfonyl groups in enzyme targeting .
- 1-(2-Fluoro-4-methyl-5-(trifluoroethylsulfanyl)phenyl)piperazine : Combines fluorine and trifluoroethylsulfanyl substituents, emphasizing the role of electron-withdrawing groups in modulating reactivity .
Pharmacological Comparison
Structure-Activity Relationship (SAR) Insights
- Sulfonyl Group : Enhances hydrogen bonding and electrostatic interactions, as seen in LpxH inhibitors .
- Halogen Substituents : Chlorine at the 2-position (target compound) may improve lipophilicity and membrane permeability compared to 3- or 4-substituted analogues .
- Trifluoromethyl Group : The -CF₃ group in TFMPP and the target compound increases metabolic stability and receptor affinity due to its strong electron-withdrawing nature .
Biological Activity
1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazine (CTBSP) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of CTBSP, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of CTBSP can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Notably, the trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's potency against specific targets.
Biological Activities
1. Anticancer Activity:
Research indicates that CTBSP exhibits significant anticancer properties. In vitro studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound's IC50 values are reported to be in the micromolar range, suggesting moderate potency compared to standard chemotherapeutics like doxorubicin.
Table 1: Anticancer Activity of CTBSP
2. Anti-inflammatory Effects:
CTBSP has also been evaluated for its anti-inflammatory properties. Studies indicate that it can reduce pro-inflammatory cytokine levels in vitro, suggesting potential applications in treating inflammatory diseases.
3. Antimicrobial Activity:
Preliminary studies have shown that CTBSP possesses antimicrobial activity against certain bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes, although further research is needed to elucidate the exact pathways involved.
Case Studies and Research Findings
A recent study published in MDPI highlighted the structure-activity relationship (SAR) of similar compounds with trifluoromethyl groups, noting that modifications at specific positions could significantly enhance biological activity . These findings suggest that CTBSP could serve as a lead compound for further development into more potent derivatives.
Another investigation focused on the pharmacokinetics of CTBSP, revealing favorable absorption and distribution characteristics in animal models . This study supports the potential for clinical applications in oncology and inflammatory conditions.
Q & A
Q. What are the optimal reaction conditions for synthesizing 1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazine?
- Methodological Answer: The synthesis typically involves coupling a sulfonyl chloride derivative with piperazine under basic conditions. For example, in analogous sulfonyl piperazine syntheses, reactions are conducted in dichloromethane (DCM) or dimethylformamide (DMF) with a base like potassium carbonate (K₂CO₃) to deprotonate the piperazine nitrogen. A molar ratio of 1:1.2 (piperazine:sulfonyl chloride) is often used to ensure complete substitution. The reaction is monitored via TLC (hexane:ethyl acetate, 1:8), and purification is achieved through silica gel chromatography .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer: Characterization should include:
- ¹H/¹³C NMR : To confirm the presence of the trifluoromethyl group (δ ~110-120 ppm in ¹³C NMR) and sulfonyl-linked aromatic protons (δ ~7.5-8.5 ppm in ¹H NMR).
- HPLC-MS : For purity assessment (>95%) and molecular ion verification.
- Elemental Analysis : To validate empirical formula consistency (e.g., C₁₁H₁₀ClF₃N₂O₂S) .
Q. What solvents and storage conditions are recommended for this compound?
- Methodological Answer: The compound is typically stored at 2–8°C in anhydrous DCM or under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the sulfonyl group. Solubility tests indicate good solubility in DMF, DCM, and acetone, but limited solubility in water (<0.1 mg/mL) .
Advanced Research Questions
Q. How do substituents on the benzenesulfonyl group influence biological activity?
- Methodological Answer: Structure-activity relationship (SAR) studies on analogous sulfonyl piperazines suggest that electron-withdrawing groups (e.g., -Cl, -CF₃) enhance binding to targets like LpxH inhibitors by stabilizing charge-transfer interactions. For example, replacing the trifluoromethyl group with a nitro group reduced inhibitory potency by 10-fold in enzyme assays. Computational docking (e.g., AutoDock Vina) can predict binding modes, with ΔG values correlating with experimental IC₅₀ data .
Q. What strategies resolve contradictions in reported IC₅₀ values across pharmacological studies?
- Methodological Answer: Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell-line variability. To address this:
Q. How can molecular docking guide the design of derivatives with improved selectivity?
- Methodological Answer: Docking into homology models (e.g., GPCRs or kinases) identifies key interactions:
- The sulfonyl group forms hydrogen bonds with catalytic lysine residues.
- The trifluoromethyl group occupies hydrophobic pockets.
- Modifications to the piperazine ring (e.g., methylation) can reduce off-target binding.
Example: In serotonin receptor studies, 1-(1-naphthyl)piperazine derivatives showed >2000-fold selectivity for 5HT2 over α-receptors by optimizing steric bulk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
